

# MLN8054 Sodium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | MLN8054 sodium |           |
| Cat. No.:            | B15583538      | Get Quote |

**MLN8054 sodium** is a potent and selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Its development as a potential antineoplastic agent has provided valuable insights into the therapeutic targeting of mitotic kinases. This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and experimental data related to MLN8054, tailored for researchers, scientists, and drug development professionals.

## **Chemical Structure and Properties**

MLN8054 is a complex heterocyclic compound belonging to the benzazepine class.[3] The sodium salt form enhances its solubility for administration.

Table 1: Physicochemical Properties of MLN8054 and its Sodium Salt



| Property         | Value                                                                                          | Source    |
|------------------|------------------------------------------------------------------------------------------------|-----------|
| MLN8054          |                                                                                                |           |
| Chemical Formula | C25H15ClF2N4O2                                                                                 | [2][4][5] |
| Molecular Weight | 476.86 g/mol                                                                                   | [2][4][5] |
| IUPAC Name       | 4-((9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][6]benzazepin-2-yl)amino)benzoic acid    | [2]       |
| CAS Number       | 869363-13-3                                                                                    | [2][4][7] |
| SMILES           | C1C2=CN=C(N=C2C3=C(C=C<br>(C=C3)Cl)C(=N1)C4=C(C=CC<br>=C4F)F)NC5=CC=C(C=C5)C(<br>=O)O          | [5]       |
| Solubility       | ≥39.05 mg/mL in DMSO, <2.25 mg/mL in EtOH, <2.39 mg/mL in H2O                                  | [5]       |
| MLN8054 Sodium   |                                                                                                |           |
| Chemical Formula | C25H14CIF2N4NaO2                                                                               | [8]       |
| Molecular Weight | 498.8 g/mol                                                                                    | [8]       |
| IUPAC Name       | sodium 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][6]benzazepin-2-yl]amino]benzoate | [8]       |
| CAS Number       | 869366-15-4                                                                                    | [3][8]    |

# **Mechanism of Action and Signaling Pathway**

MLN8054 is an ATP-competitive inhibitor of Aurora A kinase.[4][6][9] Aurora A is a serine/threonine kinase that plays a critical role in several mitotic events, including centrosome maturation and separation, and the assembly of the mitotic spindle.[1][6][10] Dysregulation and







overexpression of Aurora A are common in many human cancers and are associated with tumor progression.[10][11]

By inhibiting Aurora A, MLN8054 disrupts the proper assembly and function of the mitotic spindle, leading to defects in chromosome alignment and segregation.[1][6] This triggers the spindle assembly checkpoint, causing a delay in mitosis or mitotic arrest, which can ultimately lead to apoptosis (programmed cell death) or cellular senescence in cancer cells.[9][11][12] MLN8054 demonstrates selectivity for Aurora A over the closely related Aurora B kinase.[4][11]

Below is a diagram illustrating the Aurora A signaling pathway and the inhibitory effect of MLN8054.





Click to download full resolution via product page

Caption: Aurora A kinase signaling in mitosis and its inhibition by MLN8054.

## **Preclinical and Clinical Data**



## In Vitro Activity

MLN8054 has demonstrated potent inhibitory activity against recombinant Aurora A kinase and has shown to inhibit the proliferation of a diverse range of human tumor cell lines.

Table 2: In Vitro Inhibitory Activity of MLN8054

| Assay              | Target/Cell Line        | IC50 / GI50    | Source     |
|--------------------|-------------------------|----------------|------------|
| Kinase Assay       | Recombinant Aurora A    | 4 nM           | [4][7][13] |
| Kinase Assay       | Recombinant Aurora<br>B | 172 nM         | [4][7]     |
| Cell Proliferation | HCT-116 (Colon)         | 0.11 - 0.22 μΜ | [4][7][11] |
| Cell Proliferation | SW480 (Colon)           | 0.19 μΜ        | [7]        |
| Cell Proliferation | DLD-1 (Colon)           | 0.23 μΜ        | [7]        |
| Cell Proliferation | PC-3 (Prostate)         | 1.43 μΜ        | [4][7][11] |
| Cell Proliferation | Calu-6 (Lung)           | 0.54 μΜ        | [7]        |
| Cell Proliferation | H460 (Lung)             | 0.51 μΜ        | [7]        |
| Cell Proliferation | MCF-7 (Breast)          | 0.27 μΜ        | [7]        |
| Cell Proliferation | MDA-MB-231 (Breast)     | 0.44 μΜ        | [7]        |
| Cell Proliferation | SKOV3 (Ovarian)         | 0.63 μΜ        | [7]        |

## In Vivo Efficacy in Xenograft Models

Oral administration of MLN8054 has been shown to significantly inhibit tumor growth in various human tumor xenograft models in mice.[11][14]

Table 3: In Vivo Antitumor Efficacy of MLN8054 in Xenograft Models



| Tumor Model     | Dosing Schedule                          | Tumor Growth<br>Inhibition (TGI) | Source      |
|-----------------|------------------------------------------|----------------------------------|-------------|
| HCT-116 (Colon) | 10 mg/kg, QD, 21<br>days                 | 76%                              | [4][15]     |
| HCT-116 (Colon) | 30 mg/kg, QD, 21<br>days                 | 84%                              | [4][11][15] |
| HCT-116 (Colon) | 30 mg/kg, BID, 21<br>days                | 96%                              | [11][15]    |
| HCT-116 (Colon) | 30 mg/kg, BID, continuous                | 103%                             | [14]        |
| HCT-116 (Colon) | 30 mg/kg, BID, 10<br>days on/10 days off | 83%                              | [14]        |
| HCT-116 (Colon) | 30 mg/kg, BID, 5 days<br>on/5 days off   | 77%                              | [14]        |
| HCT-116 (Colon) | 60 mg/kg, BID, 3 days<br>on/7 days off   | 73%                              | [14]        |
| PC-3 (Prostate) | 30 mg/kg, BID, continuous                | 119%                             | [14]        |
| Calu-6 (Lung)   | 30 mg/kg, BID, continuous                | 84%                              | [14]        |

### **Pharmacokinetics**

Pharmacokinetic studies in both preclinical models and human clinical trials have characterized the absorption, distribution, metabolism, and excretion of MLN8054.

Table 4: Pharmacokinetic Parameters of MLN8054



| Species | Dose         | Tmax (hours) | t1/2 (hours) | Source          |
|---------|--------------|--------------|--------------|-----------------|
| Rat     | 1 mg/kg IV   | -            | 4.2          | [16]            |
| Rat     | 10 mg/kg PO  | -            | -            | [16]            |
| Human   | 10-20 mg QD  | 1 - 2        | 30 - 40      | [6][17][18]     |
| Human   | 25-80 mg QID | -            | 30 - 40      | [6][17][18][19] |

## **Clinical Safety and Tolerability**

Phase I clinical trials of MLN8054 in patients with advanced solid tumors have been conducted to determine its safety, tolerability, and maximum tolerated dose (MTD).[6][17][19][20] The dose-limiting toxicities (DLTs) were primarily reversible somnolence, attributed to off-target binding to the GABA-A receptor.[9][20][21] Other reported adverse events included transaminitis and mucositis.[6][17]

# **Experimental Protocols**In Vitro Kinase Assay

Objective: To determine the inhibitory activity of MLN8054 against recombinant Aurora A and B kinases.

#### Methodology:

- Recombinant murine Aurora A and B proteins are expressed in Sf9 insect cells and purified.
  [4][13]
- The kinase reaction is typically performed in a buffer containing HEPES or Tricine, MgCl2, DTT, and a peptide substrate.[13]
- For Aurora A, a biotinylated peptide substrate (e.g., Biotin-GLRRASLG) is used.[4][13]
- The reaction is initiated by the addition of [y-33P]ATP.[13]
- After incubation, the amount of phosphorylated substrate is quantified using a method like a flash plate assay.[13]



 IC50 values are calculated by measuring the concentration of MLN8054 required to inhibit 50% of the kinase activity.

## **Cell Proliferation Assay**

Objective: To assess the effect of MLN8054 on the proliferation of cancer cell lines.

#### Methodology:

- Tumor cells are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with a range of concentrations of MLN8054 or vehicle control (DMSO) for 72-96 hours.[4][11]
- Cell proliferation is measured using a BrdU (bromodeoxyuridine) incorporation ELISA kit, which detects DNA synthesis in proliferating cells.[4][11]
- GI50 (concentration for 50% growth inhibition) values are determined from the doseresponse curves.

## In Vivo Xenograft Tumor Growth Inhibition Study

Objective: To evaluate the antitumor efficacy of orally administered MLN8054 in a mouse model.

#### Methodology:

- Human tumor cells (e.g., HCT-116, PC-3) are implanted subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[4][11][14]
- When tumors reach a specified volume, mice are randomized into treatment and control groups.
- MLN8054 is formulated (e.g., in 10% hydroxypropyl-β-cyclodextrin with 5% sodium bicarbonate) and administered orally (p.o.) at various doses and schedules (e.g., once daily (QD) or twice daily (BID)).[11][14]
- The control group receives the vehicle.







- Tumor volumes are measured regularly using calipers (Volume = Length x Width $^2$  x 0.5). [11]
- Animal body weight and general health are monitored as indicators of toxicity.
- At the end of the study, tumor growth inhibition (TGI) is calculated.[11][15]

Below is a diagram representing a typical workflow for an in vivo xenograft study.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. medkoo.com [medkoo.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. raybiotech.com [raybiotech.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. caymanchem.com [caymanchem.com]
- 8. MLN8054 sodium | C25H14ClF2N4NaO2 | CID 71587833 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. pnas.org [pnas.org]
- 12. adoog.com [adoog.com]
- 13. MLN8054 | PKA | Casein Kinase | Src | Aurora Kinase | TargetMol [targetmol.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ascopubs.org [ascopubs.org]
- 16. researchgate.net [researchgate.net]
- 17. Phase I study of the selective Aurora A kinase inhibitor MLN8054 in patients with advanced solid tumors: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Phase 1 study of MLN8054, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]



- 20. Phase 1 study of MLN8054, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 21. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MLN8054 Sodium: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583538#mln8054-sodium-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com